1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine
Overview
Description
1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring attached to a 5-chlorothiophen-2-ylmethyl group, making it a unique molecule with interesting properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-chlorothiophene-2-carboxaldehyde and piperidin-3-amine as starting materials.
Reaction Steps: The reaction involves a reductive amination process where the aldehyde group is first converted to an imine by reacting with piperidin-3-amine, followed by reduction to form the final product.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions can occur at the chloro or amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as 1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-one.
Reduction Products: Reduction can produce 1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-ol.
Substitution Products: Substitution reactions can lead to the formation of various alkylated or aminated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including potential use as a lead compound in drug discovery.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
5-Chlorothiophene-2-boronic acid: This compound shares the chlorothiophene moiety but has a boronic acid group instead of the piperidine ring.
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone: This compound has a bromo group and a ketone functionality, differing from the amine group in the target compound.
(5-Chlorothiophen-2-yl)methanamine hydrochloride: This is a related compound with a similar structure but in its hydrochloride salt form.
Uniqueness: The presence of the piperidine ring in 1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine gives it unique chemical and physical properties compared to its analogs, making it suitable for specific applications where the piperidine functionality is required.
Properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2S/c11-10-4-3-9(14-10)7-13-5-1-2-8(12)6-13/h3-4,8H,1-2,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTCHDNMXKMFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(S2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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